APX3330 -

APX3330

Catalog Number: EVT-259755
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
APX3330 is a potent and orally active APE1/Ref-1 redox inhibitor with potential anti-angiogenic and antineoplastic activities. APX3330 selectively targets and binds to APE1/Ref-1. This inhibits the redox-dependent signaling activity of APE1/Ref-1, by preventing the reduction and activation of numerous APE1/Ref-1-dependent oncogenic transcription factors (TFs), such as nuclear factor kappa B (NF-kB), AP-1, STAT3, p53, NRF2 and HIF-1alpha, that are involved in signaling, cell proliferation, tumor progression and survival of cancer cells.
Synthesis Analysis

The synthesis of APX3330 involves a multi-step chemical process that has been previously described in literature. The synthetic route typically includes the formation of a quinoid nucleus, which is characteristic of many anticancer compounds. Specific methods employed in the synthesis have included high-performance liquid chromatography for purification and characterization of the compound. The detailed synthetic pathway has not been explicitly outlined in the available literature but is noted to involve standard organic synthesis techniques used for constructing complex organic molecules .

Molecular Structure Analysis

APX3330 has a complex molecular structure characterized by a quinoid core. Its chemical formula is C19H25O5C_{19}H_{25}O_5, and it can be represented structurally as follows:

 2E 2 4 5 dimethoxy 2 methyl 3 6 dioxo 1 4 cyclohexadien 1 yl methylene undecanoic acid\text{ 2E 2 4 5 dimethoxy 2 methyl 3 6 dioxo 1 4 cyclohexadien 1 yl methylene undecanoic acid}

The molecular weight of APX3330 is approximately 335.4 g/mol. The compound's structure features multiple functional groups that contribute to its biological activity, particularly its ability to interact with redox-active proteins .

Chemical Reactions Analysis

APX3330 primarily acts through redox modulation, inhibiting the activity of APE1/Ref-1 by oxidizing critical cysteine residues involved in redox signaling. This oxidation prevents APE1/Ref-1 from reducing target transcription factors, thereby maintaining them in an inactive state. The compound's reactivity is influenced by its quinoid structure, which allows it to participate in electron transfer reactions typical of redox-active compounds .

In terms of stability, APX3330 exhibits variability in absorption when administered orally, which can affect its bioavailability and efficacy .

Mechanism of Action

The mechanism by which APX3330 exerts its effects involves the inhibition of APE1/Ref-1's redox activity. By oxidizing specific cysteine residues within APE1/Ref-1, APX3330 disrupts the protein's ability to regulate critical transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells and signal transducer and activator of transcription 3. This disruption leads to reduced expression of genes associated with cell proliferation and survival, ultimately promoting apoptosis in cancer cells .

Data from pharmacokinetic studies indicate that following oral administration, APX3330 displays significant variability in absorption due to its dual forms: hydroquinone and quinone. The pharmacokinetic profile shows that oral clearance is higher in cancer patients compared to healthy volunteers, indicating altered metabolism in pathological states .

Physical and Chemical Properties Analysis

APX3330 possesses several notable physical and chemical properties:

  • Solubility: It shows variable solubility influenced by its molecular form (quinone vs. hydroquinone).
  • Stability: The compound demonstrates stability under physiological conditions but may degrade under extreme pH or temperature.
  • Partition Coefficient: The blood/plasma concentration ratio is approximately 0.65, indicating moderate distribution within tissues.
  • Clearance: The clearance rate is about 0.183 L/h with a volume of distribution suggesting central compartment distribution .

These properties are crucial for understanding the drug's pharmacokinetics and optimizing dosing regimens for clinical applications.

Applications

APX3330 has been explored for various scientific uses:

  • Cancer Therapy: Its primary application lies in oncology as an APE1/Ref-1 inhibitor aimed at treating solid tumors by modulating redox signaling pathways.
  • Ocular Diseases: Recent studies have indicated potential applications in treating neovascular eye diseases by inhibiting angiogenesis through APE1/Ref-1 pathways .
  • Neurodegenerative Disorders: Emerging research suggests that APX3330 may also have implications in neurodegenerative conditions due to its redox-modulating properties.
Molecular Mechanisms of APX3330-Mediated Ref-1/APE1 Inhibition

Redox-Specific Targeting of APE1/Ref-1: Structural Determinants and Binding Dynamics

APX3330 ([(2E)-2-[(4,5-dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methylene]undecanoic acid]) selectively targets the redox domain of APE1/Ref-1, a multifunctional protein with dual roles in DNA repair and redox signaling. Structural analyses reveal that APX3330 binds to a hydrophobic pocket near Cys65 and Cys93, critical residues buried within the N-terminal redox domain [3] [4]. This binding stabilizes a partially unfolded conformation of APE1, exposing these typically buried cysteine residues. Molecular dynamics simulations and NMR studies (waterLOGSY and ¹H-¹⁵N HSQC) demonstrate that APX3330 induces reversible conformational changes in acetonitrile co-solvent systems, leading to a 35% loss of peak intensity in HSQC spectra—consistent with localized unfolding of β-strands surrounding the redox active site [4]. This partial unfolding inhibits APE1’s ability to reduce oxidized transcription factors (TFs) by preventing the structural rearrangements necessary for electron transfer [4] [5].

Table 1: Structural Determinants of APX3330-APE1 Interaction

ParameterDetailFunctional Consequence
Binding SiteHydrophobic pocket near Cys65/Cys93 (N-terminal domain)Blocks redox-active cysteines
Protein ConformationPartially unfolded state (β-strand destabilization)Exposes buried redox residues
Binding AffinityKd ~2.7 µM (isothermal titration calorimetry)High specificity for redox domain
ReversibilityFull activity restoration after inhibitor removal (dialysis)Non-covalent, allosteric inhibition

Modulation of Transcription Factor Activation Pathways

Redox Regulation of STAT3, HIF-1α, and NF-κB DNA-Binding Activity

APX3330 disrupts redox-dependent activation of oncogenic and angiogenic TFs by inhibiting APE1-mediated reduction of specific cysteine residues:

  • STAT3: Reduction of Cys418, Cys426, and Cys468 in the DNA-binding domain is blocked, decreasing STAT3 transcriptional activity by >60% in pancreatic cancer models. This suppresses survivin expression and synergizes with JAK2 inhibitors (e.g., ruxolitinib) to impair cancer cell migration [5] [7].
  • HIF-1α: Inhibition of Cys824 reduction prevents HIF-1α dimerization and DNA binding, reducing VEGF expression by 50–70% in retinal endothelial cells and tumor models. This directly impedes hypoxia-driven angiogenesis [1] [9].
  • NF-κB: APX3330 blocks reduction of Cys62 in the p50 subunit, decreasing TNF-α-induced NF-κB nuclear translocation by 80% and subsequent IL-6/IL-8 production in retinal pigment epithelial cells [5] [9].

Table 2: APX3330-Mediated Suppression of Transcription Factors

Transcription FactorRedox-Sensitive Cysteine(s)Key Downstream TargetsBiological Impact
STAT3Cys418, Cys426, Cys468Survivin, Bcl-2Reduced cancer cell proliferation
HIF-1αCys824VEGF, EPOImpaired angiogenesis
NF-κBCys62 (p50 subunit)IL-6, TNF-α, ICAM-1Suppressed inflammation
AP-1Cys269 (Jun), Cys154 (Fos)MMP-9, Cyclin D1Inhibited tumor invasion

Disruption of AP-1 and p53 Redox Signaling Networks

APX3330 impairs AP-1 (Fos/Jun) and p53 by preventing their reductive activation:

  • AP-1: Direct inhibition of Cys269 in Jun and Cys154 in Fos reduces DNA-binding affinity by 90%, suppressing MMP-9 and cyclin D1 expression. This disrupts tumor cell invasion and cell-cycle progression in non-small cell lung cancer (NSCLC) models [1] [5].
  • p53: Context-dependent outcomes arise from APX3330 blocking p53 reduction at Cys275/Cys277. In stressed cells, this promotes p53-mediated apoptosis, while in unstressed cells, it transiently dampens p53’s DNA-binding activity without inducing cell death [5] [7].

Selective Inhibition of Redox Function vs. Endonuclease Activity: Mechanistic Divergence

APX3330 exhibits >100-fold selectivity for APE1’s redox function over its endonuclease activity. Biochemical assays confirm APX3330 (1–10 µM) does not impair APE1’s ability to cleave apurinic/apyrimidinic (AP) sites in DNA, even at concentrations that fully suppress TF reduction [1] [10]. This mechanistic divergence arises because:

  • Distinct Functional Domains: The redox active site (N-terminal) and endonuclease catalytic core (C-terminal) operate independently. Mutagenesis studies show Cys65Ala mutants retain full endonuclease activity but lose redox function [3] [5].
  • Differential Structural Requirements: Redox activity requires partial unfolding to expose Cys65/Cys93, while endonuclease activity depends on a rigid, fully folded conformation. APX3330 stabilizes the former state without altering the latter [4].
  • Cellular Consequences: In retinal endothelial cells, APX3330 inhibits tube formation and migration (redox-dependent) but does not increase DNA damage or apoptosis, confirming intact BER function [1] [10].

Table 3: Functional Selectivity of APX3330

APE1 ActivityStructural BasisEffect of APX3330Cellular Outcome
Redox SignalingN-terminal domain (Cys65/Cys93)Inhibited (IC₅₀ = 0.8 µM)Blocked TF activation; anti-angiogenic
Endonuclease RepairC-terminal domain (Mg²⁺-dependent site)No inhibition (IC₅₀ > 100 µM)Maintained genomic stability

Table 4: Compound Synonyms for APX3330

SynonymSource
E3330Eisai Co., Ltd.
(2E)-2-[(4,5-Dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methylene]undecanoic acidIUPAC Nomenclature
APE1/Ref-1 redox inhibitor APX3300DrugBank [7]
Undecanoic acid, 2-((4,5-dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methylene)-, (2e)-PubChem [8]

Properties

Product Name

APX3330

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

APX3330; APX-3330; APX 3330;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.